molecular formula C21H32ClN5O3 B1654139 6-Hydroxybuspirone hydrochloride, (+/-)- CAS No. 2108825-99-4

6-Hydroxybuspirone hydrochloride, (+/-)-

Cat. No.: B1654139
CAS No.: 2108825-99-4
M. Wt: 438.0 g/mol
InChI Key: QQVBLEXAVSAUDT-UHFFFAOYSA-N
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Description

6-Hydroxybuspirone hydrochloride is a major active metabolite of buspirone, an anxiolytic agent used primarily for the treatment of generalized anxiety disorder. This compound is known for its high affinity for serotonin 5-HT1A receptors, contributing significantly to the anxiolytic effects of buspirone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6-Hydroxybuspirone hydrochloride can be achieved through enzymatic resolution or hydroxylation. One method involves the use of L-amino acid acylase from Aspergillus melleus to hydrolyze racemic 6-acetoxybuspirone, yielding (S)-6-hydroxybuspirone with high enantiomeric excess. The remaining ®-6-acetoxybuspirone can be converted to ®-6-hydroxybuspirone by acid hydrolysis .

Industrial Production Methods

Industrial production of 6-Hydroxybuspirone hydrochloride typically involves large-scale enzymatic resolution processes, followed by crystallization techniques to enhance the enantiomeric purity of the product .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxybuspirone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of 6-Hydroxybuspirone hydrochloride .

Scientific Research Applications

Mechanism of Action

6-Hydroxybuspirone hydrochloride exerts its effects primarily through its high affinity for serotonin 5-HT1A receptors. It acts as a partial agonist at these receptors, modulating serotonin levels in the brain and contributing to its anxiolytic effects. The compound also influences other neurotransmitter systems, including dopamine and norepinephrine, which may contribute to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxybuspirone hydrochloride is unique due to its higher bioavailability and potency compared to buspirone. It has a higher affinity for serotonin 5-HT1A receptors and contributes significantly to the overall therapeutic effects of buspirone .

Properties

CAS No.

2108825-99-4

Molecular Formula

C21H32ClN5O3

Molecular Weight

438.0 g/mol

IUPAC Name

10-hydroxy-8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride

InChI

InChI=1S/C21H31N5O3.ClH/c27-17-16-21(6-1-2-7-21)18(28)19(29)26(17)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20;/h5,8-9,18,28H,1-4,6-7,10-16H2;1H

InChI Key

QQVBLEXAVSAUDT-UHFFFAOYSA-N

SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4.Cl

Canonical SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4.Cl

Origin of Product

United States

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